molecular formula C23H21N5O3S B2569130 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide CAS No. 840498-03-5

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

Cat. No.: B2569130
CAS No.: 840498-03-5
M. Wt: 447.51
InChI Key: FBJIFFACDJFAJW-UHFFFAOYSA-N
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Description

The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide features a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 5 and a sulfanyl-acetamide moiety linked to a 4-phenoxyphenyl group. This structure is part of a broader class of triazole derivatives known for diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.

Properties

IUPAC Name

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c1-30-18-11-7-16(8-12-18)22-26-27-23(28(22)24)32-15-21(29)25-17-9-13-20(14-10-17)31-19-5-3-2-4-6-19/h2-14H,15,24H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJIFFACDJFAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a complex organic compound notable for its unique structural features, including a triazole ring and a sulfanyl group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer fields.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N4O3SC_{17}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 358.41 g/mol. The presence of the triazole ring is significant as it is often associated with various biological activities.

PropertyValue
Molecular FormulaC₁₇H₁₈N₄O₃S
Molecular Weight358.41 g/mol
Chemical StructureChemical Structure
IUPAC NameThis compound

Antimicrobial Properties

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various pathogenic bacteria and fungi. The specific compound may interact with cellular targets such as enzymes or receptors critical for microbial survival.

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. Triazole derivatives have been documented to exhibit cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell cycle progression and modulation of signaling pathways.

Case Study:
In a study evaluating the anticancer activity of related triazole compounds, one derivative demonstrated an IC50 value of 4.36 μM against HCT116 colon cancer cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin . Further investigations into the specific mechanisms by which this compound exerts its effects are warranted.

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition: Potential inhibition of key enzymes involved in metabolic pathways.
  • Receptor Interaction: Binding to specific receptors that regulate cellular processes.
  • Signal Transduction Modulation: Altering pathways that control cell proliferation and survival.

Research Findings

Recent studies have highlighted the importance of understanding the interactions between this compound and biological targets. Techniques such as molecular docking and enzyme inhibition assays are recommended to elucidate its pharmacological potential further.

Summary of Research Findings

Study FocusFindings
Antimicrobial ActivityExhibits significant inhibition against bacterial strains
Anticancer ActivityInduces apoptosis in cancer cell lines
Mechanistic StudiesPotential enzyme inhibitors; receptor interactions

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

Key structural variations among analogs include substitutions on the triazole ring (positions 4 and 5) and modifications to the acetamide-linked aryl group. Below is a comparative analysis:

Table 1: Structural and Molecular Comparisons
Compound Name / ID Substituents (Position 5) Acetamide-Linked Group Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 4-Methoxyphenyl 4-Phenoxyphenyl C25H23N5O3S* ~481.54
710988-27-5 3,4,5-Trimethoxyphenyl 4-Phenoxyphenyl C25H25N5O5S 507.56
MFCD04017613 4-Chlorophenyl 4-Phenoxyphenyl C21H17ClN6O2S 452.91
573950-10-4 Pyridin-4-yl 4-Phenoxyphenyl C21H18N6O2S 418.47
AM33 (Anti-HIV) 2-Hydroxyphenyl 4-Methoxyphenyl C18H18N6O3S 398.44
Key Observations:
  • Electron-Donating vs.
  • Heterocyclic Substitutions : The pyridin-4-yl variant (573950-10-4) introduces a nitrogen-rich heterocycle, improving hydrogen-bonding capacity and solubility .
  • Steric Effects : The 3,4,5-trimethoxyphenyl group (710988-27-5) increases steric bulk, which may hinder membrane permeability but enhance selectivity for certain targets .
Key Insights:
  • Anti-Inflammatory Potential: The target compound’s methoxy group may mimic substituents in anti-exudative derivatives (e.g., furan-2-yl analogs), where methoxy, chloro, or nitro groups enhance edema inhibition .
  • Antimicrobial Efficacy : Chloro-substituted analogs (e.g., MFCD04017613) outperform methoxy derivatives in antimicrobial assays, likely due to stronger electrophilic interactions .
  • Enzyme Inhibition: Triazole-acetamide derivatives with hydroxyphenyl (AM33) or trimethoxyphenyl groups show nanomolar inhibition constants, highlighting the role of substituent polarity in enzyme binding .

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